![molecular formula C20H26N2O5S B5200734 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B5200734.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide
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Overview
Description
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide, commonly known as EMPEG, is a chemical compound that has been studied for its potential use in scientific research. EMPEG is a member of the class of compounds known as sulfonylureas, which are commonly used in medicine to treat diabetes. However, EMPEG has been found to have unique properties that make it useful for a variety of research applications.
Mechanism of Action
EMPEG works by binding to sulfonylurea receptors on the surface of pancreatic beta cells, which stimulates the release of insulin. This mechanism of action is similar to that of other sulfonylurea compounds, but EMPEG has been found to have a higher affinity for sulfonylurea receptors than other compounds in its class.
Biochemical and Physiological Effects:
EMPEG has been found to have a range of biochemical and physiological effects, including the stimulation of insulin secretion, the inhibition of ATP-sensitive potassium channels, and the modulation of calcium signaling pathways. These effects make EMPEG a useful tool for studying the mechanisms underlying insulin secretion and glucose homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of using EMPEG in lab experiments is its high affinity for sulfonylurea receptors, which makes it a potent tool for studying the role of these receptors in insulin secretion. However, one limitation of using EMPEG is its potential to interact with other proteins and molecules in the cell, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on EMPEG, including the development of more potent and selective compounds that target sulfonylurea receptors, the investigation of the role of EMPEG in other physiological processes beyond glucose homeostasis, and the exploration of the potential therapeutic applications of EMPEG for a range of diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of EMPEG, as well as its potential limitations as a research tool.
Synthesis Methods
EMPEG can be synthesized using a variety of methods, but the most common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure EMPEG.
Scientific Research Applications
EMPEG has been studied for its potential use in a variety of scientific research applications, including as a tool to study the role of sulfonylurea receptors in insulin secretion, as a probe to study the structure and function of ATP-sensitive potassium channels, and as a potential therapeutic agent for a range of diseases.
properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-3-27-18-10-12-19(13-11-18)28(24,25)22(17-8-5-4-6-9-17)16-20(23)21-14-7-15-26-2/h4-6,8-13H,3,7,14-16H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEYLBCJBVCPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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